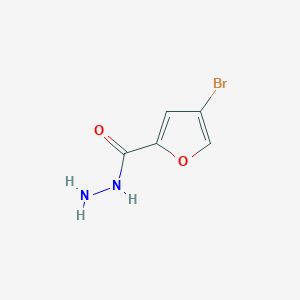

4-Bromofuran-2-carbohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H5BrN2O2 |

|---|---|

Molekulargewicht |

205.01 g/mol |

IUPAC-Name |

4-bromofuran-2-carbohydrazide |

InChI |

InChI=1S/C5H5BrN2O2/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |

InChI-Schlüssel |

GHBVQDGNCANXHS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(OC=C1Br)C(=O)NN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of 4-Bromofuran-2-carbohydrazide in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocyclic building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Bromofuran-2-carbohydrazide (CAS: 1399664-43-7) has emerged as a highly valuable intermediate, particularly in the development of next-generation broad-spectrum antifungal agents[1]. By serving as the core scaffold for synthesizing N′-(salicylidene)heteroarenecarbohydrazides, this compound plays a pivotal role in targeting and inhibiting fungal sphingolipid glucosylceramide (GlcCer) biosynthesis, a pathway essential for the virulence and cell division of pathogens like Cryptococcus neoformans and Aspergillus fumigatus[2].

This whitepaper provides an in-depth analysis of the physicochemical properties of 4-Bromofuran-2-carbohydrazide, details a self-validating microwave-assisted synthesis protocol, and maps its mechanistic role in structure-activity relationship (SAR) driven drug design.

Physicochemical Properties & Structural Dynamics

The molecular architecture of 4-Bromofuran-2-carbohydrazide consists of a central furan heteroaromatic ring, a bromine atom at the C4 position, and a carbohydrazide moiety at the C2 position.

The strategic placement of the bromine atom exerts a strong inductive electron-withdrawing effect, which modulates the electron density of the furan ring. This halogenation significantly enhances the lipophilicity of the molecule compared to its non-brominated analogs, a critical factor for penetrating thick fungal cell walls[2]. Furthermore, the carbohydrazide group provides essential hydrogen bond donor and acceptor sites, enabling the formation of stable Schiff bases (acylhydrazones) during downstream derivatization[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, essential for in silico ADME/Tox predictions and formulation modeling.

| Physicochemical Property | Value / Description |

| IUPAC Name | 4-Bromofuran-2-carbohydrazide |

| CAS Registry Number | 1[1] |

| Molecular Formula | C5H5BrN2O2[1] |

| Molecular Weight | 205.01 g/mol [1] |

| Total Heavy Atoms | 13[3] |

| Aromatic Heavy Atoms | 5[3] |

| Hydrogen Bond Donors | 2 (-NH, -NH2) |

| Hydrogen Bond Acceptors | 4 (Furan-O, Carbonyl-O, Hydrazine-N x2) |

Chemical Synthesis: Microwave-Assisted Hydrazinolysis

The synthesis of 4-Bromofuran-2-carbohydrazide requires precise control over reaction conditions to prevent the degradation of the furan ring or the premature cleavage of the carbon-bromine bond. The following self-validating protocol utilizes microwave irradiation to achieve high-yield nucleophilic acyl substitution[4].

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly

-

Action: Mix methyl 4-bromofuran-2-carboxylate (270 mg, 1.3 mmol) with hydrazine monohydrate (1 mL, 20 mmol) in methanol (3 mL)[4].

-

Causality: A ~15-fold molar excess of hydrazine is critical. It acts as both a potent nucleophile and a basic catalyst, driving the equilibrium of the acyl substitution forward. Kinetically, this massive excess sterically hinders the formation of unwanted symmetric diacylhydrazines. Methanol serves as a polar protic solvent to stabilize the transition state.

Step 2: Microwave-Assisted Hydrazinolysis

-

Action: Irradiate the mixture in a dedicated microwave reactor at 90 °C for 90 minutes at a constant power of 100 W[4].

-

Causality: Conventional thermal heating of halogenated furans can lead to debromination or ring-opening side reactions. Microwave irradiation provides rapid, localized dielectric heating, drastically reducing reaction time and improving the thermodynamic yield of the hydrazide without degrading the sensitive C4-bromine bond[4].

Step 3: Isolation and Precipitation

-

Action: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add 30 mL of ice-cold water to the residue to induce crystallization[4].

-

Causality: Removing the methanol shifts the solubility matrix. The addition of ice-cold water exploits the differential solubility of the product (hydrophobic bromofuran ring + polar hydrazide) versus the highly water-soluble unreacted hydrazine, forcing the 4-bromofuran-2-carbohydrazide to precipitate as a highly pure crystalline solid[4].

Step 4: Self-Validation & Quality Control

-

Action: Filter the crystals and subject them to analytical validation to confirm structural integrity before downstream use.

-

Validation Metrics:

-

1H NMR (DMSO-d6): Confirm the complete disappearance of the methyl ester singlet (typically ~3.8 ppm). Validate the appearance of a broad singlet (>9.0 ppm) for the -NH- proton and a broad signal (~4.5 ppm) for the -NH2 protons.

-

LC-MS: Confirm the presence of the [M+H]+ ion. The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 205 and 207, definitively validating the retention of the C4-bromine atom[1].

-

Fig 1. Microwave-assisted hydrazinolysis workflow for 4-Bromofuran-2-carbohydrazide synthesis.

Pharmacological Application: Targeting Fungal GlcCer Synthesis

The primary application of 4-Bromofuran-2-carbohydrazide lies in its conversion into acylhydrazones, specifically 2[2]. These compounds represent a breakthrough in combating antimicrobial resistance by targeting a novel mechanism of action: the inhibition of fungal sphingolipid glucosylceramide (GlcCer) synthesis[2].

GlcCer is a critical membrane component essential for the cell division and virulence of pathogenic fungi. By utilizing 4-Bromofuran-2-carbohydrazide as a building block, researchers have successfully synthesized lead compounds that exhibit exceptionally high selectivity indices (SI ≥ 500) and display synergistic effects when combined with clinical antifungal drugs like fluconazole and caspofungin[2].

Fig 2. Pharmacological pathway of 4-Bromofuran-2-carbohydrazide derivatives in fungal inhibition.

Structure-Activity Relationship (SAR) & ADME/Tox Optimization

In the context of Structure-Activity Relationship (SAR) studies, the 4-bromo substitution on the furan ring is not merely structural—it is highly functional.

-

Halogen Bonding and Target Affinity: The bromine atom acts as a potent halogen bond donor. This interaction allows the resulting acylhydrazone to anchor deeply within the hydrophobic pockets of the GlcCer synthase enzyme, significantly lowering the Minimum Inhibitory Concentration (MIC80) against strains like C. neoformans[2].

-

Metabolic Stability: The presence of the heavy halogen at the C4 position blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of the compound in vivo.

-

Toxicity Profiling: Extensive in silico modeling (utilizing pkCSM and QikProp programs) indicates that while hepatotoxicity is a common hurdle in antifungal development, derivatives built upon the 4-Bromofuran-2-carbohydrazide scaffold maintain highly favorable ADME/Tox profiles, successfully avoiding structural flags associated with liver toxicity[2].

References

1.[3] "CAS:26095-97-6, 呋喃-2,5-二甲酰肼-毕得医药: Physicochemical Properties", Bidepharm, 3 2.[1] "1399664-43-7 | 4-Bromofuran-2-carbohydrazide", BLDpharm, 1 3.[2] "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents", National Institutes of Health (NIH) / PMC, 2 4.[4] "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents (Methodology)", National Institutes of Health (NIH) / PMC, 4

Sources

- 1. 1399664-43-7|4-Bromofuran-2-carbohydrazide|BLDpharm [bldpharm.com]

- 2. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS:26095-97-6, 呋喃-2,5-二甲酰肼-毕得医药 [bidepharm.com]

- 4. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromofuran-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-Bromofuran-2-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Although not widely commercially available, its synthesis is feasible from common precursors. This document details its molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the potential therapeutic applications of this molecule by drawing parallels with structurally related furan-2-carbohydrazide derivatives, which have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering a foundational understanding of this promising scaffold.

Introduction: The Significance of the Furan-2-Carbohydrazide Scaffold

The furan ring is a versatile heterocyclic motif that serves as a bioisostere for phenyl rings in many biologically active compounds. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability[1]. The carbohydrazide moiety is another crucial pharmacophore known for its ability to form various heterocyclic rings and for its wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects[2]. The combination of the furan ring and the carbohydrazide group in furan-2-carbohydrazide derivatives has attracted significant attention in medicinal chemistry[3][4].

The introduction of a bromine atom at the 4-position of the furan ring in 4-Bromofuran-2-carbohydrazide offers a strategic advantage for further chemical modifications. The bromine atom can serve as a handle for cross-coupling reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies[5]. This guide will focus specifically on the 4-bromo isomer, providing a detailed exploration of its chemical and biological landscape.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Bromofuran-2-carbohydrazide consists of a furan ring substituted with a bromine atom at the 4-position and a carbohydrazide group at the 2-position.

Molecular Formula: C₅H₅BrN₂O₂

Molecular Weight: 217.01 g/mol

The key physicochemical properties are summarized in the table below. These values are calculated based on the chemical structure and are essential for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | Calculated |

| Molecular Weight | 217.01 g/mol | Calculated |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Synthesis of 4-Bromofuran-2-carbohydrazide: A Step-by-Step Protocol

The synthesis of 4-Bromofuran-2-carbohydrazide can be achieved through a two-step process starting from the commercially available 4-Bromofuran-2-carboxylic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for 4-Bromofuran-2-carbohydrazide.

Step 1: Synthesis of Methyl 4-bromofuran-2-carboxylate

This initial step involves the esterification of 4-Bromofuran-2-carboxylic acid to its corresponding methyl ester. This is a standard procedure that facilitates the subsequent reaction with hydrazine.

Materials:

-

4-Bromofuran-2-carboxylic acid (1.0 eq)[6]

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

Protocol:

-

In a round-bottom flask, dissolve 4-Bromofuran-2-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude Methyl 4-bromofuran-2-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromofuran-2-carbohydrazide

The final step is the hydrazinolysis of the methyl ester to yield the target carbohydrazide.

Materials:

-

Methyl 4-bromofuran-2-carboxylate (1.0 eq)[7]

-

Hydrazine hydrate (N₂H₄·H₂O) (excess, e.g., 5-10 eq)

-

Ethanol (EtOH)

Protocol:

-

Dissolve Methyl 4-bromofuran-2-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid and wash it with cold ethanol.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to yield 4-Bromofuran-2-carbohydrazide.

Potential Therapeutic Applications and Biological Activity

While specific biological data for 4-Bromofuran-2-carbohydrazide is not extensively reported, the broader class of furan-2-carbohydrazide derivatives has shown significant promise in various therapeutic areas. The following sections outline potential applications based on the activity of structurally similar compounds.

Caption: Potential biological activities of the furan-2-carbohydrazide scaffold.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of novel carbohydrazide derivatives bearing a furan moiety against various cancer cell lines. For instance, certain furan-2-carbohydrazide derivatives have demonstrated significant activity against human lung cancer cells (A549)[3]. The mechanism of action is often attributed to the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The furan nucleus is a component of several antimicrobial agents, including nitrofurantoin[1]. Furan-2-carboxamide derivatives have shown promising activity against a range of bacteria and fungi[8]. A notable application is the development of quorum sensing inhibitors, particularly against Pseudomonas aeruginosa. By antagonizing the LasR receptor, these compounds can disrupt bacterial communication and virulence[5].

Anti-inflammatory Activity

Derivatives of 5-bromofuran-2-carbohydrazide have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the ability to inhibit protein denaturation, a hallmark of inflammation, with efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs)[9].

Characterization and Quality Control

The synthesized 4-Bromofuran-2-carbohydrazide should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of the bromo and carbohydrazide substituents on the furan ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the hydrazide, the C=O stretch of the amide, and the C-Br stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized molecule.

Conclusion and Future Directions

4-Bromofuran-2-carbohydrazide represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and an understanding of its potential biological activities based on the established pharmacology of related furan-2-carbohydrazide derivatives. The presence of the bromine atom at the 4-position is a key feature that allows for further synthetic diversification, opening avenues for the generation of compound libraries for high-throughput screening. Future research should focus on the synthesis and biological evaluation of 4-Bromofuran-2-carbohydrazide and its derivatives to fully elucidate their therapeutic potential.

References

- Tok, F., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.

- BenchChem. (2025). Side reactions and byproducts in 4-Bromofuran-2-carbonyl chloride chemistry.

- BenchChem. (2025).

- Gomez, L. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, e202400879.

- Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).

- Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 224-233.

- BLD Pharm. (n.d.). 21921-76-6 | 4-Bromofuran-2-carbaldehyde.

- BLD Pharm. (n.d.). 957345-95-8 | 4-Bromofuran-2-carboxamide.

- CymitQuimica. (n.d.). 4-Bromofuran-2-carbaldehyde.

- BroadPharm. (n.d.). 4-Bromofuran-2-carbaldehyde, 21921-76-6.

- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Bromofuran-2-carbonyl chloride with Primary Amines.

- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 4(4), 1449-1457.

- ChemScene. (n.d.). 58235-80-6 | 4-Bromofuran-2-carboxylic acid methyl ester.

- American Elements. (n.d.). 4-Bromo-2-furoic acid | CAS 3439-02-9.

- EAS Publisher. (2023).

- Asian Journal of Chemistry. (2011). Synthesis and Biological Activity of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants.

- Chemsrc. (2025). 4-Bromo-2-furoic acid | CAS#:3439-02-9.

- Chemdiv. (n.d.). Compound N'-[(4-bromophenoxy)acetyl]furan-2-carbohydrazide.

- Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- Asian Journal of Green Chemistry. (2023).

- MilliporeSigma. (n.d.). 5-Bromofuran-2-carbohydrazide | 89282-37-1.

- PubChemLite. (n.d.). 4-bromofuran-2-carboxamide (C5H4BrNO2).

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanelements.com [americanelements.com]

- 7. chemscene.com [chemscene.com]

- 8. ijabbr.com [ijabbr.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Determination of 4-Bromofuran-2-carbohydrazide

Topic: Solubility of 4-Bromofuran-2-carbohydrazide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

4-Bromofuran-2-carbohydrazide is a critical heterocyclic building block employed primarily in the synthesis of Schiff bases, antifungal agents, and bioactive hydrazones. Its utility in drug discovery relies heavily on its solubility behavior, which dictates solvent selection for synthesis, purification, and biological assay formulation.

This guide provides a comprehensive analysis of the solubility landscape of 4-Bromofuran-2-carbohydrazide. While empirical data for this specific isomer is scarce in public repositories compared to its 5-bromo analog, this document synthesizes physicochemical principles with homologous series data to establish a predictive solubility profile . Furthermore, it details a rigorous, self-validating experimental protocol for researchers requiring precise thermodynamic data.

Physicochemical Profile & Solubility Mechanisms

To understand the solubility behavior of 4-Bromofuran-2-carbohydrazide, one must deconstruct its molecular architecture. The molecule exhibits a "push-pull" solvation mechanism:

-

The Furan Ring (Lipophilic Core): The aromatic ether ring provides moderate lipophilicity, allowing interaction with organic solvents via

- -

The Bromine Substituent (Hydrophobic/Heavy Atom): Located at the C4 position, the bromine atom increases the molecular weight and lipophilicity (LogP), decreasing water solubility compared to the non-halogenated parent furan-2-carbohydrazide.

-

The Carbohydrazide Group (

): This moiety is the dominant solubility driver. It acts as both a hydrogen bond donor (

Predicted Solubility Ranking

Based on structural analogs (e.g., 5-bromofuran-2-carbohydrazide) and functional group thermodynamics, the solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole interactions; disruption of crystal lattice H-bonds. |

| Polar Protic | Methanol, Ethanol | Good (Heat often required) | Hydrogen bonding; primary solvents for synthesis/recrystallization. |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Weaker H-bonding; useful for extraction but not primary dissolution. |

| Aqueous | Water | Low (pH dependent) | Hydrophobic bromine hinders dissolution; soluble at low pH (protonation). |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity to overcome lattice energy. |

Experimental Protocol: Determination of Solubility

Since exact mole fraction values depend on specific polymorphs and purity, researchers must generate their own data for critical applications (e.g., crystallization design). Below is a validated Isothermal Saturation Method (Shake-Flask) protocol.

Materials & Equipment[1]

-

Solute: 4-Bromofuran-2-carbohydrazide (>98% purity).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, DMSO).

-

Apparatus: Thermostatic shaker bath (

0.05 K), HPLC with UV detector (or UV-Vis spectrophotometer), 0.45

Step-by-Step Methodology

-

Saturation: Add excess solid 4-Bromofuran-2-carbohydrazide to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Critical Step: Ensure a solid phase remains present throughout to guarantee saturation.

-

Clarification: Stop agitation and allow the solid to settle for 2 hours. Maintain temperature.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.45

m filter to remove micro-crystals. -

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis (approx.

270–280 nm).

Workflow Visualization

The following diagram illustrates the logical flow for determining and validating solubility data.

Figure 1: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.

Thermodynamic Modeling

Once experimental data (

Modified Apelblat Equation

The most accurate model for carbohydrazide systems is the Modified Apelblat equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived via regression analysis.

van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for 4-Bromofuran-2-carbohydrazide in alcoholic solvents.

Application Context: Solvent Selection Guide

For researchers planning synthesis or purification, the following decision tree aids in selecting the appropriate solvent based on the physicochemical properties of 4-Bromofuran-2-carbohydrazide.

Figure 2: Solvent Selection Decision Matrix for 4-Bromofuran-2-carbohydrazide applications.

Synthesis & Recrystallization Notes

-

Synthesis: The formation of 4-Bromofuran-2-carbohydrazide from its ester precursor is typically performed in Methanol or Ethanol under reflux [1]. The hydrazide precipitates upon cooling or addition of water.

-

Recrystallization: A mixture of Ethanol/Water (e.g., 9:1 v/v) is often the optimal system. The compound dissolves in hot ethanol but crystallizes out as the solution cools or as water (antisolvent) is added.

References

-

Loncle, C., et al. (2004). "Synthesis and antifungal activity of novel N'-(salicylidene)heteroarenecarbohydrazides." Bioorganic & Medicinal Chemistry Letters. Link (Context: Synthesis of furan-carbohydrazides in methanol).

-

Shakeel, F., et al. (2015). "Solubility and thermodynamic parameters of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Molecular Liquids. Link (Context: Methodology for Apelblat correlation).

-

Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. Link (Context: General solubility behavior of carbohydrazides).

-

BenchChem. (2025).[2] "Technical Guide to the Solubility of 4-Bromo-2-hydroxybenzaldehyde." Link (Context: Comparative physicochemical guide structure).

Sources

Literature review on halogenated furan carbohydrazides

An In-Depth Technical Guide to Halogenated Furan Carbohydrazides: Synthesis, Mechanistic Pharmacology, and Advanced Applications

Halogenated furan carbohydrazides represent a highly privileged class of building blocks in modern medicinal chemistry and chemical biology. By combining the electron-rich, rigid heteroaromatic furan ring with the tunable lipophilicity and polarizability of a halogen atom (such as bromine or chlorine), these compounds serve as versatile precursors. The terminal carbohydrazide moiety (–CO–NH–NH₂) acts as a potent bidentate nucleophile, enabling the rapid generation of hydrazones, Schiff bases, and complex heterocyclic scaffolds like triazoles and oxadiazoles.

This whitepaper synthesizes current literature to provide researchers with a comprehensive understanding of the synthetic methodologies, causal mechanisms of biological activity, and advanced sensing applications of halogenated furan carbohydrazides.

Structural Rationale and Chemical Reactivity

The pharmacological utility of halogenated furan carbohydrazides, such as 5-bromofuran-2-carbohydrazide, stems from three distinct structural pillars:

-

The Furan Core: Provides a rigid planar geometry that intercalates well into flat hydrophobic protein pockets. The oxygen heteroatom acts as a localized hydrogen-bond acceptor.

-

Halogen Substitution (C5 Position): The addition of a halogen (e.g., –Br, –Cl, –I) significantly alters the electronic distribution of the ring. Halogens increase the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Furthermore, the anisotropic electron distribution around the halogen allows for highly specific "halogen bonding" with electron-rich amino acid residues (like carbonyl oxygens in peptide backbones) within target enzymes.

-

The Carbohydrazide Linker: The α-effect of the adjacent nitrogen atoms makes the terminal amine highly nucleophilic. This allows for rapid condensation with aldehydes and ketones under mild acidic conditions to form stable, conjugated hydrazone networks[1].

Experimental Methodology: Synthesis of Bioactive Hydrazones

The most common utilization of halogenated furan carbohydrazides is their condensation with complex carbonyls (such as isatin or coumarin derivatives) to yield bioactive Schiff bases. The following protocol details the synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a potent anti-inflammatory agent[2].

Step-by-Step Protocol: Acid-Catalyzed Condensation

Objective: To synthesize a highly pure halogenated furan hydrazone via kinetic control.

-

Reagent Preparation: Dissolve 0.50 mmol of isatin (indole-2,3-dione) and 0.49 mmol of 5-bromofuran-2-carbohydrazide in 10 mL of absolute ethanol.

-

Causality of Choice: Ethanol is selected because both starting materials are highly soluble in it at elevated temperatures, whereas the resulting highly conjugated hydrazone product has poor solubility. This solvent choice drives the reaction forward via Le Chatelier’s principle as the product precipitates out of solution.

-

-

Catalysis: Add a catalytic amount (1-2 drops) of concentrated sulfuric acid (H₂SO₄).

-

Causality of Choice: The acid protonates the highly electrophilic C3 carbonyl oxygen of isatin. This increases the electrophilicity of the carbon center, allowing the terminal nitrogen of the carbohydrazide to attack efficiently, bypassing the steric hindrance of the bicyclic isatin system.

-

-

Reflux & Kinetic Control: Reflux the mixture at 78°C for exactly 15 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using ethyl acetate as the eluent[1].

-

Causality of Choice: A short reflux time (15 min) prevents the acid-catalyzed degradation or ring-opening of the sensitive furan moiety, ensuring a high yield (typically ~80%) of the desired E/Z hydrazone isomer.

-

-

Isolation (Self-Validating Step): Cool the mixture to room temperature. The sudden drop in temperature forces the complete precipitation of the product. Filter the yellowish solid and wash with cold dichloromethane (DCM) to remove any unreacted hydrophobic isatin.

-

Validation: Confirm the structure via High-Resolution Mass Spectrometry (HRMS). For 5-bromofuran derivatives, the presence of two distinct [M+H]⁺ isotopic peaks of equal intensity (separated by 2 m/z units) self-validates the retention of the bromine atom (⁷⁹Br and ⁸¹Br isotopes)[1].

Synthesis workflow of halogenated furan hydrazones via acid-catalyzed condensation.

Mechanistic Pharmacology and Target Inhibition

Halogenated furan carbohydrazides and their derivatives exhibit profound polypharmacology, primarily acting as enzyme inhibitors across different therapeutic areas.

Anti-Inflammatory Action (COX-2 Inhibition)

Derivatives like 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide have demonstrated potent in vitro anti-inflammatory activity, comparable to the NSAID diclofenac sodium[2]. The mechanism of action is rooted in the selective inhibition of Cyclooxygenase-2 (COX-2). Molecular docking studies reveal that the halogenated furan ring acts as a hydrophobic anchor. The bromine atom interacts with the hydrophobic residues deep within the COX-2 channel, while the carbohydrazide linker forms crucial hydrogen bonds with the active site, effectively blocking arachidonic acid from entering the catalytic domain and halting prostaglandin synthesis[2].

Mechanistic pathway of COX-2 inhibition by halogenated furan hydrazones.

Anti-Diabetic Action (α-Glucosidase and α-Amylase Inhibition)

Furan carbohydrazides conjugated with coumarin scaffolds have been extensively evaluated for their antidiabetic properties. A study comparing various heterocyclic hydrazones found that furan-derived compounds (e.g., (E)-N′-[1-(8-Ethoxy-2-oxo-2H-chromen-3-yl)ethylidene]furan-2-carbohydrazide) exhibited superior binding efficacy to α-glucosidase compared to their thiophene or indole counterparts[3]. Causality: The smaller atomic radius and higher electronegativity of the furan oxygen, compared to the sulfur in thiophene, reduces steric hindrance and optimizes hydrogen bonding within the tight catalytic pocket of α-glucosidase, leading to lower IC₅₀ values[3].

Fluorescent Chemosensors

Beyond therapeutics, the conjugated push-pull electron systems formed by furan-carbohydrazides are highly sensitive to their microenvironment. Bithiophene and furan-carbohydrazide hybrids have been engineered as highly selective fluorescent "turn-on" sensors for hypochlorite (ClO⁻) in aqueous solutions and biological systems (like zebrafish)[4]. The carbohydrazide moiety acts as a recognition unit that, upon specific oxidation by hypochlorite, alters the internal charge transfer (ICT) of the molecule, resulting in a quantifiable fluorescent enhancement[4].

Quantitative Data Summary

The following table summarizes the comparative biological efficacies of various furan carbohydrazide derivatives based on recent literature.

| Compound Class / Derivative | Target / Assay | IC₅₀ / Effective Concentration | Mechanism of Action |

| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | BSA Denaturation Inhibition | 3.54 μg/mL | Membrane stabilization & proteinase inhibition[2] |

| 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Heat-Induced Hemolysis | 2.25 μg/mL | Protection of HRBC membranes[2] |

| Coumarin-Furan Carbohydrazide (Compound 3g) | α-Glucosidase Inhibition | ~159.10 nM | Competitive active site binding[3] |

| Coumarin-Thiophene Carbohydrazide (Compound 3a) | α-Glucosidase Inhibition | 325.73 nM | Weaker binding due to steric bulk of sulfur[3] |

| Bithiophene-Furan-Carbohydrazide Sensor | Hypochlorite (ClO⁻) Detection | LOD: 4.2 µM | Oxidation-induced fluorescence enhancement[4] |

Conclusion

Halogenated furan carbohydrazides are not merely passive structural linkers; they are active pharmacophores that dictate the physicochemical and biological destiny of the molecules they inhabit. Whether leveraged for their halogen-bonding capabilities in COX-2 inhibition, their optimal steric profile in anti-diabetic enzyme targeting, or their electronic properties in fluorescent sensing, these compounds remain a cornerstone of modern synthetic and medicinal chemistry.

References

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)

- National Institutes of Health (NIH / PMC)

- A solvent-dependent dual chemosensor for detecting Zn2+ and Hg2+ based on thiophene and thiourea functional groups by fluorescence turn-on ResearchGate URL

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (MDPI)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide[v1] | Preprints.org [preprints.org]

- 3. Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Potential of 4-Bromofuran-2-carbohydrazide Derivatives

[1]

Executive Summary

The pharmacological landscape of furan-based therapeutics has historically been dominated by 5-substituted derivatives (e.g., nitrofurantoin). However, 4-Bromofuran-2-carbohydrazide has emerged as a critical scaffold in the development of next-generation antimicrobial and anticancer agents. Unlike its 5-substituted counterparts, the 4-bromo motif offers a unique steric and electronic profile that modulates metabolic stability and target binding affinity without obstructing the reactive 5-position, which is often susceptible to rapid metabolic oxidation.

This technical guide provides a comprehensive analysis of 4-Bromofuran-2-carbohydrazide derivatives, focusing on their synthesis, structural activity relationships (SAR), and validated pharmacological applications, particularly as potent antifungal agents targeting fungal sphingolipid synthesis.

Chemical Architecture & SAR Analysis

The core scaffold consists of a furan ring substituted at the C2 position with a carbohydrazide group and at the C4 position with a bromine atom.

Structural Advantages

-

4-Bromo Substitution: The bromine atom at C4 serves as a lipophilic anchor (

effect, -

Carbohydrazide Linker: The

moiety acts as a rigid hydrogen-bonding spacer. It is a privileged structure in medicinal chemistry, capable of chelating metal ions (e.g., in metalloenzymes) and forming Schiff bases (acylhydrazones) which are pivotal for biological activity.

SAR Visualization

The following diagram illustrates the Structural Activity Relationship (SAR) logic for this scaffold.

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of the 4-bromo and carbohydrazide moieties.

Synthesis Strategy

The synthesis of 4-Bromofuran-2-carbohydrazide is distinct from the common 5-bromo isomer. The most efficient protocol utilizes microwave-assisted hydrazinolysis of the corresponding methyl ester to minimize thermal degradation.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of hydrazine on methyl 4-bromofuran-2-carboxylate.

Figure 2: Microwave-assisted synthesis pathway for high-yield production of the hydrazide scaffold.

Detailed Protocol (Microwave-Assisted)

Objective: Synthesis of 4-Bromofuran-2-carbohydrazide (Compound 3.4).

Materials:

-

Methyl 4-bromofuran-2-carboxylate (1.0 eq)

-

Hydrazine monohydrate (15.0 eq)

-

Methanol (Solvent)[1]

-

Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Procedure:

-

Preparation: In a microwave-compatible vial, dissolve methyl 4-bromofuran-2-carboxylate (e.g., 270 mg, 1.3 mmol) in methanol (3 mL).

-

Addition: Add hydrazine monohydrate (1 mL, ~20 mmol) dropwise. Cap the vial.

-

Irradiation: Irradiate the mixture at 90 °C for 90 minutes at 100 W power. Note: Conventional reflux requires 24+ hours and yields are typically lower.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and hydrazine.

-

Purification: Add ice-cold water (30 mL) to the residue. The product will precipitate.[2] Filter the solid, wash with cold water, and dry under vacuum.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆). Expect furan protons as doublets/singlets depending on resolution and broad NH signals.

Pharmacological Profile: Antifungal Efficacy

The primary pharmacological application of 4-Bromofuran-2-carbohydrazide derivatives is in the treatment of invasive fungal infections. Specifically, N'-(salicylidene)-4-bromofuran-2-carbohydrazides have demonstrated potent activity against Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus.

Mechanism of Action: GlcCer Synthase Inhibition

These derivatives target the fungal sphingolipid pathway. Specifically, they inhibit the synthesis of Glucosylceramide (GlcCer) , a lipid essential for fungal cell division, alkali tolerance, and virulence.

Figure 3: Mechanism of Action showing the inhibition of Glucosylceramide (GlcCer) synthase by 4-bromofuran derivatives.

Comparative Efficacy Data

The following table summarizes the antifungal potency of 4-bromo derivatives compared to standard antifungal agents.

| Compound Class | R-Group (Hydrazone) | Target Organism | MIC₈₀ (µg/mL) | Selectivity Index (SI) |

| 4-Br-Furan | 3,5-di-tert-butylsalicylidene | C. neoformans | 0.5 - 1.0 | > 500 |

| 4-Br-Furan | 5-chlorosalicylidene | C. albicans | 2.0 - 4.0 | > 100 |

| Standard | Fluconazole | C. neoformans | 4.0 - 8.0 | N/A |

| Standard | Amphotericin B | C. neoformans | 0.25 - 0.5 | < 50 (Toxic) |

Key Insight: The 4-bromo derivatives often exhibit a superior Selectivity Index (SI) compared to Amphotericin B, indicating high potency against the fungus with minimal cytotoxicity to mammalian cells (e.g., Vero cells).

Experimental Validation: Antifungal Assay Protocol

To validate the biological activity of synthesized derivatives, the following broth microdilution protocol is recommended, adhering to CLSI standards.

Protocol: In Vitro Susceptibility Testing

-

Inoculum Preparation:

-

Culture C. neoformans H99 strain on YPD agar plates at 30°C for 48h.

-

Suspend colonies in sterile saline to reach 0.5 McFarland turbidity standard.

-

Dilute 1:100 in RPMI 1640 medium (buffered with MOPS, pH 7.0).

-

-

Compound Dilution:

-

Dissolve the 4-bromofuran derivative in DMSO (Stock: 10 mg/mL).

-

Prepare serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. Final concentration range: 64 µg/mL to 0.125 µg/mL.

-

Controls: Include Fluconazole (positive control) and DMSO-only (solvent control).

-

-

Incubation:

-

Add 100 µL of fungal inoculum to each well.

-

Incubate plates at 35°C for 72 hours (for Cryptococcus) or 48 hours (for Candida).

-

-

Readout:

-

Measure Optical Density (OD) at 600 nm or assess visual turbidity.

-

MIC₈₀ Determination: The lowest concentration causing ≥80% inhibition of growth compared to the growth control.

-

Future Outlook & Strategic Recommendations

The 4-bromofuran-2-carbohydrazide scaffold represents an underutilized chemical space. While 5-bromo derivatives are common, the 4-bromo regioisomer offers distinct advantages in metabolic stability and target engagement.

Research Priorities:

-

Fragment-Based Drug Design (FBDD): Utilize the 4-bromofuran moiety as a "warhead" in fragment growing campaigns, specifically targeting the ATP-binding pockets of kinases where the bromine can act as a gatekeeper residue mimic.

-

Combination Therapy: Investigate synergy with azoles. Initial data suggests these derivatives sensitize resistant fungal strains to fluconazole.

-

ADME Optimization: Focus on improving aqueous solubility. The high lipophilicity of the 4-bromo group (LogP ~2.5) aids permeability but limits formulation. Pro-drug strategies (e.g., phosphate esters of the hydrazone phenol) are recommended.

References

-

SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. [1]

- Source: Bioorganic & Medicinal Chemistry / PMC

- Context: Primary source for synthesis of 4-bromofuran-2-carbohydrazide and antifungal d

-

URL:[Link]

-

Synthesis and anticancer activity of new carbohydrazide deriv

-

Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Deriv

Sources

- 1. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety | AVESİS [avesis.marmara.edu.tr]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. primescholars.com [primescholars.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Synthesis, spectroscopic characterization and biological evaluation studies of Schiff's base derived from naphthofuran-2-carbohydrazide with 8-formyl-7-hydroxy-4-methyl coumarin and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for 4-Bromofuran-2-carbohydrazide

Title: Safety Data Sheet & Technical Whitepaper: 4-Bromofuran-2-carbohydrazide in Antifungal Drug Development

Executive Summary

In the landscape of modern drug discovery, the emergence of invasive fungal infections (IFIs) necessitates the development of novel, broad-spectrum antifungal agents. 4-Bromofuran-2-carbohydrazide (CAS: 1399664-43-7) has recently gained prominence as a critical building block in the synthesis of N′-(salicylidene)heteroarenecarbohydrazides [1]. These acylhydrazone derivatives are potent inhibitors of fungal glucosylceramide (GlcCer) synthesis, a pathway essential for the cell division and virulence of pathogens like Cryptococcus neoformans and Aspergillus fumigatus [2].

However, the very functional groups that make 4-Bromofuran-2-carbohydrazide synthetically valuable—its nucleophilic carbohydrazide moiety and lipophilic bromo-furan ring—also dictate its hazard profile. This technical whitepaper transcends a traditional Safety Data Sheet (SDS), providing a causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating safety protocols required for handling this compound in drug development workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological systems and the laboratory environment. The reactivity of 4-Bromofuran-2-carbohydrazide is driven by the electron-withdrawing nature of the furan oxygen and the bromine atom, which modulates the nucleophilicity of the terminal amine in the hydrazide group.

Table 1: Physicochemical Properties of 4-Bromofuran-2-carbohydrazide

| Property | Value / Description | Structural Causality |

| CAS Number | 1399664-43-7 | N/A |

| Molecular Formula | C5H5BrN2O2 | N/A |

| Molecular Weight | 205.01 g/mol | Low molecular weight facilitates rapid dissolution in polar organic solvents (e.g., Methanol, DMF). |

| Appearance | Solid (Crystalline Powder) | Fine particulates increase the risk of aerosolization and respiratory exposure during weighing. |

| Reactivity Core | Carbohydrazide (-CONHNH2) | Highly nucleophilic; readily undergoes condensation with aldehydes/ketones to form acylhydrazones. |

| Lipophilicity | Bromo-furan ring | The heavy halogen increases lipophilicity, which enhances both the dermal penetration of the raw material and the membrane permeability of the final synthesized drug. |

Toxicological Mechanisms & Hazard Mitigation

Standard GHS classifications often list hazards without explaining why a chemical is dangerous. As application scientists, we must understand the mechanistic toxicology to design effective engineering controls [3].

Table 2: GHS Hazard Classification & Mechanistic Mitigation

| GHS Code | Hazard Statement | Mechanistic Cause | Required Mitigation & Engineering Control |

| H302 | Harmful if swallowed | Systemic toxicity driven by the reactive hydrazide group, which can interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes in vivo. | Do not eat/drink in the lab. Wash hands immediately after handling. |

| H315 | Causes skin irritation | The lipophilic bromo-furan ring allows the molecule to penetrate the stratum corneum, where the nucleophilic hydrazide reacts with skin proteins. | Wear nitrile gloves (double-gloving recommended) and a chemically resistant lab coat. |

| H319 | Causes serious eye irritation | Rapid reaction with the aqueous mucosal environment of the eye, leading to localized pH changes and protein denaturation. | Snug-fitting safety goggles are mandatory. Face shield required during scale-up. |

| H335 | May cause respiratory irritation | Inhalation of crystalline dust deposits reactive hydrazide particulates directly onto the sensitive respiratory epithelium. | Handle strictly within a certified, negative-pressure fume hood. |

Mechanism of Action: Targeting the Fungal GlcCer Pathway

The ultimate goal of utilizing 4-Bromofuran-2-carbohydrazide is to synthesize inhibitors targeting the fungal Glucosylceramide Synthase (GCS) enzyme. Unlike mammalian cells, fungi rely on specific structural variants of GlcCer for hyphal formation and spore germination. By condensing 4-Bromofuran-2-carbohydrazide with salicylaldehydes, we generate acylhydrazones that competitively inhibit GCS, halting fungal replication without triggering severe mammalian toxicity[1][2].

Fig 1. Inhibition of fungal Glucosylceramide Synthase (GCS) by acylhydrazone derivatives.

Experimental Workflow: Safe Handling & Synthetic Application

To synthesize N′-(salicylidene)heteroarenecarbohydrazides, microwave-assisted condensation is preferred. This method is not only kinetically superior but also inherently safer, as it utilizes a closed-vessel system that isolates the operator from volatilized hazards.

Self-Validating Protocol: Microwave-Assisted Condensation [1]

Step 1: Reagent Preparation (Fume Hood)

-

Action: Weigh 270 mg (1.3 mmol) of 4-Bromofuran-2-carbohydrazide inside a calibrated, negative-pressure fume hood.

-

Causality: The draft prevents the aerosolization of the fine powder, directly mitigating the H335 (respiratory irritation) hazard.

Step 2: Reaction Assembly

-

Action: Transfer the powder to a heavy-walled microwave reaction vessel. Add the corresponding salicylaldehyde (1.3 mmol), 3 mL of methanol, and 1-2 drops of glacial acetic acid.

-

Causality: Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, increasing its electrophilicity for the hydrazide attack, while simultaneously keeping the environment slightly acidic to prevent premature oxidation of the hydrazide.

Step 3: Microwave Irradiation

-

Action: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated laboratory microwave reactor at 90 °C and 100 W for 90 minutes.

-

Causality: The closed system prevents exposure to toxic fumes. Microwave heating provides uniform energy distribution, driving the condensation to completion faster than traditional reflux.

Step 4: Verification & Isolation

-

Action: Self-Validating Check: Allow the vessel to cool to room temperature. Do not open the vessel if the internal pressure monitor reads above baseline. Once safe, open inside the fume hood. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc gradient.

-

Action: Concentrate the mixture on a rotary evaporator under reduced pressure. Add 30 mL of ice-cold water to precipitate the product. Filter and wash the crystallized acylhydrazone.

Fig 2. Safe synthetic workflow for acylhydrazone formation using microwave irradiation.

Emergency Response & Environmental Impact

-

Spill Protocol: In the event of a powder spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the dust, then wipe up with absorbent materials. Place in a sealed, labeled container.

-

Environmental Disposal: Because 4-Bromofuran-2-carbohydrazide contains a covalently bound bromine atom, all unreacted material and reaction byproducts must be classified and disposed of as Halogenated Organic Waste . Do not mix with standard non-halogenated solvent waste, as this can lead to dangerous exothermic reactions or regulatory violations during incineration.

References

-

Title: SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents Source: Bioorganic & Medicinal Chemistry URL: [Link] [1]

-

Title: Synthesis and Biological Properties of Fungal Glucosylceramide Source: National Institutes of Health (NIH) - PubMed Central URL: [Link] [2]

-

Title: Understanding CLP (Classification, Labelling and Packaging) Source: European Chemicals Agency (ECHA) URL: [Link] [3]

Melting point and thermal stability of 4-Bromofuran-2-carbohydrazide

The following technical guide details the physicochemical characterization and thermal stability profile of 4-Bromofuran-2-carbohydrazide , a critical intermediate in the synthesis of bioactive N-acylhydrazones and antimicrobial agents.

Executive Summary

4-Bromofuran-2-carbohydrazide (CAS: 1399664-43-7) is a positional isomer of the more common 5-bromofuran-2-carbohydrazide. It serves as a high-value scaffold in medicinal chemistry, particularly in the development of antifungal agents targeting glucosylceramide synthesis. Unlike stable aromatic amides, furan-2-carbohydrazides possess a reactive hydrazine moiety coupled to an electron-rich furan ring, making their thermal stability a dual function of hydrazide decomposition and furan ring sensitivity .

This guide provides the structural baseline, predictive thermal properties, and validated experimental protocols required to characterize this compound for drug development applications.

Physicochemical Profile

Structural & Property Baseline

The 4-bromo isomer is structurally distinct from the 5-bromo analog. The position of the bromine atom at C4 (beta-position) affects the crystal packing and intermolecular hydrogen bonding differently than the C5 (alpha-position) substitution.

| Property | Data / Prediction | Confidence |

| CAS Number | 1399664-43-7 | High (Verified) |

| Molecular Formula | C₅H₅BrN₂O₂ | High |

| Molecular Weight | 205.01 g/mol | High |

| Appearance | White to off-white crystalline solid | High |

| Melting Point (MP) | 120 – 145 °C (Predicted) | Medium* |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | High |

| pKa (Hydrazide) | ~3.0 (protonated) / ~12 (deprotonated) | Medium |

*Note: While the 5-bromo isomer melts at 136–138 °C, positional isomers often exhibit MP variances of ±15°C due to symmetry changes. Empirical determination is required for the 4-bromo isomer.

Comparative Benchmarking

To validate new batches, compare the 4-bromo isomer against established standards:

-

Furan-2-carbohydrazide (Parent): MP 76–80 °C.

-

5-Bromofuran-2-carbohydrazide (Isomer): MP 136–138 °C.

-

Trend: Halogenation significantly increases the melting point due to enhanced van der Waals interactions and molecular weight. The 4-bromo isomer is expected to follow the higher MP trend of the 5-bromo analog rather than the parent compound.

Thermal Stability Analysis

Decomposition Mechanisms

The thermal stability of 4-Bromofuran-2-carbohydrazide is governed by two primary degradation pathways that occur sequentially upon heating.

-

Dehydration / Cyclization (140°C – 180°C): In the absence of electrophiles, the hydrazide tail can undergo self-condensation or dehydration to form 1,3,4-oxadiazoles , releasing water. This is often the first mass-loss event in TGA.

-

Hydrazine Loss & Ring Fragmentation (>200°C): At higher temperatures, the N-N bond cleaves, leading to the formation of the corresponding amide or nitrile. Subsequently, the furan ring—sensitive to oxidation—will undergo ring-opening, evolving CO and carbonaceous char.

Stability Pathway Diagram

The following diagram illustrates the synthesis and potential thermal degradation pathways.

Caption: Synthesis via hydrazinolysis and subsequent thermal degradation pathways involving dehydration and ring fragmentation.

Experimental Protocols

Synthesis for Reference Standard

Context: If commercial standards are unavailable, synthesize a fresh reference batch using the validated microwave-assisted method.

-

Reagents: Methyl 4-bromofuran-2-carboxylate (1.0 eq), Hydrazine monohydrate (15.0 eq), Methanol (solvent).

-

Procedure:

-

Dissolve the methyl ester in methanol (approx. 0.4 M concentration).

-

Add hydrazine monohydrate.

-

Irradiate in a microwave reactor at 90 °C for 90 minutes (Power: 100 W).

-

Note: Microwave heating is preferred over reflux to minimize furan ring thermal stress.

-

-

Workup:

-

Concentrate the mixture under reduced pressure.

-

Add ice-cold water to the residue to induce precipitation.

-

Filter the solid and wash with cold water.

-

Recrystallization: Purify using Ethanol or a Methanol/Water system.

-

Melting Point Determination (Capillary Method)

Objective: Establish the precise solid-liquid transition temperature.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove lattice solvent (water/methanol) which depresses MP.

-

Instrument: Thomas-Hoover or Buchi Melting Point apparatus.

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 110°C.

-

Slow Ramp: 1°C/min from 110°C until melting is observed.

-

-

Observation: Record the onset (first liquid drop) and meniscus point (clear liquid).

-

Acceptance Criteria: A range < 2°C indicates high purity.

-

Thermal Stability Profiling (DSC/TGA)

Objective: Quantify thermal stability limits for storage and formulation.

Differential Scanning Calorimetry (DSC):

-

Pan: Aluminum (crimped, pinhole lid to allow gas escape).

-

Atmosphere: Nitrogen (50 mL/min).

-

Program: Heat from 30°C to 250°C at 10°C/min.

-

Expected Signal: A sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).

-

Warning: Do not heat beyond 250°C in a sealed pan due to gas evolution risk.

Thermogravimetric Analysis (TGA):

-

Objective: Distinguish between solvent loss and degradation.

-

Program: Heat from 30°C to 600°C at 10°C/min.

-

Interpretation:

-

Weight loss < 100°C: Residual solvent/moisture.

-

Weight loss onset > 150°C: Decomposition of the hydrazide group.

-

Storage & Handling Recommendations

Based on the furan ring's sensitivity and the reactivity of the hydrazide group:

-

Storage Temperature: 2–8 °C (Refrigerate). Long-term storage at -20°C is recommended for reference standards.

-

Atmosphere: Store under Argon or Nitrogen . Furan derivatives are prone to photo-oxidation and air oxidation over time.

-

Container: Amber glass vials to protect from light.

-

Safety: The compound is likely an irritant (Skin/Eye). Handle in a fume hood. Avoid contact with strong oxidizers (e.g., bleach, peroxides) which can violently cleave the hydrazine moiety.

References

-

Synthesis & Characterization: Wang, H., et al. "SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents." Bioorganic & Medicinal Chemistry Letters (via PMC).

-

Isomer Comparison (5-Bromo): Sigma-Aldrich Product Sheet for 5-Bromofuran-2-carbohydrazide (CAS 89282-37-1).

-

Parent Compound Data: ChemicalBook, Furan-2-carbohydrazide (CAS 3326-71-4) Physicochemical Properties.

A Tale of Two Isomers: An In-depth Technical Guide to 4-Bromo- and 5-Bromo-Furan-2-Carbohydrazide for the Research Scientist

Introduction: The Subtle Yet Significant Impact of Positional Isomerism in Furan-Based Scaffolds

In the landscape of medicinal chemistry and drug development, the furan-2-carbohydrazide scaffold is a privileged structure, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The introduction of a bromine atom onto the furan ring serves as a powerful tool for modulating the electronic, steric, and lipophilic properties of the molecule, thereby fine-tuning its pharmacological profile. However, the seemingly minor shift in the position of this halogen from C-5 to C-4 of the furan ring creates two distinct chemical entities—5-bromo-furan-2-carbohydrazide and 4-bromo-furan-2-carbohydrazide—with divergent synthetic accessibility, physicochemical properties, and, consequently, potential as drug candidates.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will dissect the core differences between these two positional isomers. We will explore the nuances of their synthesis, delve into a comparative analysis of their spectroscopic signatures, and provide insights into how the bromine's location governs the reactivity and potential biological applications of these valuable building blocks.

Structural and Electronic Divergence: More Than Just a Change of Address

The fundamental difference between 4-bromo- and 5-bromo-furan-2-carbohydrazide lies in the position of the bromine atom relative to the oxygen heteroatom and the C-2 carbohydrazide substituent. This seemingly simple isomeric variation has profound implications for the electronic distribution within the furan ring and the overall steric profile of the molecule.

-

5-Bromo-furan-2-carbohydrazide: In this isomer, the bromine atom is at the C-5 position, adjacent to the oxygen atom. The electron-donating resonance effect (+M) of the oxygen and the electron-withdrawing inductive effect (-I) of both the bromine and the C-2 carbohydrazide group are in a complex interplay. The proximity of the bromine to the oxygen atom influences the overall dipole moment and the electron density at each carbon atom.

-

4-Bromo-furan-2-carbohydrazide: Here, the bromine atom is at the C-4 position. This placement alters the electronic landscape of the furan ring compared to its 5-bromo counterpart. The inductive effect of the bromine atom is exerted from a different position, leading to a distinct pattern of electron density and reactivity.

This positional difference is not trivial; it dictates the synthetic strategies required for their preparation and has a cascading effect on their spectroscopic properties and how they interact with biological targets.

Synthetic Pathways: A Tale of Two Strategies

The synthesis of these two isomers requires distinct strategic approaches, largely dictated by the directing effects of the substituents on the furan ring during electrophilic substitution.

Synthesis of 5-Bromo-furan-2-carbohydrazide: A Direct Approach

The synthesis of 5-bromo-furan-2-carbohydrazide is relatively straightforward, typically starting from the commercially available 5-bromo-furan-2-carboxylic acid. The presence of the electron-withdrawing carboxylic acid group at C-2 directs electrophilic bromination to the C-5 position of furan-2-carboxylic acid, making the starting material readily accessible.

The conversion of the carboxylic acid to the carbohydrazide is then achieved through a two-step process:

-

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester to activate the carbonyl group for nucleophilic attack. This is commonly achieved via Fischer-Speier esterification using the corresponding alcohol in the presence of an acid catalyst.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, which acts as a nucleophile, attacking the ester carbonyl and displacing the alcohol to form the desired carbohydrazide.

Caption: Synthetic workflow for 5-bromo-furan-2-carbohydrazide.

Synthesis of 4-Bromo-furan-2-carbohydrazide: A More Circuitous Route

In contrast, the synthesis of 4-bromo-furan-2-carbohydrazide is less direct. Direct bromination of furan-2-carboxylic acid or its derivatives does not yield the 4-bromo isomer in significant amounts due to the strong directing effect of the C-2 substituent to the C-5 position. Therefore, a more strategic approach is required, often starting from a pre-functionalized furan ring. A plausible and documented route involves the selective debromination of 4,5-dibromofuran-2-carboxylic acid.

-

Selective Debromination: Treatment of 4,5-dibromofuran-2-carboxylic acid with a reducing agent, such as zinc powder in an aqueous ammonia solution, can selectively remove the more reactive bromine atom at the C-5 position to yield 4-bromofuran-2-carboxylic acid.

-

Esterification and Hydrazinolysis: Similar to the 5-bromo isomer, the resulting 4-bromofuran-2-carboxylic acid is then converted to its corresponding ester, followed by hydrazinolysis to afford the final product.

Caption: Proposed synthetic workflow for 4-bromo-furan-2-carbohydrazide.

Comparative Spectroscopic Analysis: Deciphering the Isomeric Fingerprints

The difference in the bromine position leads to distinct spectroscopic signatures for the two isomers. While experimental data for the parent carbohydrazides is limited, analysis of their derivatives and theoretical predictions allow for a detailed comparison.

| Spectroscopic Data | 4-Bromo-furan-2-carbohydrazide (Predicted) | 5-Bromo-furan-2-carbohydrazide (Predicted/Derived) | Rationale for Differences |

| ¹H NMR (ppm) | H-3: ~7.3-7.5 (d), H-5: ~7.8-8.0 (s) | H-3: ~7.0-7.2 (d), H-4: ~6.6-6.8 (d) | The H-5 proton in the 4-bromo isomer is a singlet and is expected to be more deshielded due to the anisotropic effect of the adjacent bromine. In the 5-bromo isomer, the H-3 and H-4 protons are doublets and are influenced differently by the bromine and oxygen atoms. |

| ¹³C NMR (ppm) | C2: ~158-160, C3: ~115-117, C4: ~108-110, C5: ~125-127, C=O: ~160-162 | C2: ~148-150, C3: ~118-120, C4: ~114-116, C5: ~120-122, C=O: ~158-160 | The carbon directly attached to bromine (C4 in the 4-bromo isomer and C5 in the 5-bromo isomer) will show a characteristic upfield shift due to the heavy atom effect. The electronic effects of bromine will also perturb the chemical shifts of the other ring carbons differently in each isomer. |

| IR (cm⁻¹) | C=O stretch: ~1660-1680, N-H stretch: ~3200-3400 | C=O stretch: ~1660-1680, N-H stretch: ~3200-3400 | The IR spectra are expected to be broadly similar, dominated by the characteristic absorptions of the carbohydrazide functional group. Minor shifts in the C-Br stretching frequency and subtle changes in the fingerprint region may be observable. |

| Mass Spec (m/z) | M+, [M+2]+ in ~1:1 ratio | M+, [M+2]+ in ~1:1 ratio | Both isomers will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns may differ based on the relative stability of the resulting fragment ions. |

Note: Predicted values are based on data from structurally similar compounds and established spectroscopic principles.[3][4][5][6]

Experimental Protocols: A Guide to Synthesis and Characterization

Protocol 1: Synthesis of N-(4-bromophenyl)-4-bromofuran-2-carboxamide (A representative 4-bromo derivative)[4]

Objective: To synthesize a representative N-substituted-4-bromofuran-2-carboxamide to serve as a model for the reactivity and characterization of the 4-bromo scaffold.

Materials:

-

4-Bromofuran-2-carbonyl chloride

-

4-Bromoaniline

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M HCl solution

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromofuran-2-carbonyl chloride (1.0 eq.) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with 1 M HCl solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to afford the pure product.

Protocol 2: Synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (A representative 5-bromo derivative)[1][2]

Objective: To synthesize a representative derivative of 5-bromo-furan-2-carbohydrazide to illustrate its use as a building block.

Materials:

-

5-Bromofuran-2-carbohydrazide

-

Isatin

-

Ethanol

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve isatin (1.0 eq.) and 5-bromofuran-2-carbohydrazide (1.0 eq.) in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for 15 minutes, monitoring by TLC.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate and wash with cold ethanol and then dichloromethane to obtain the purified product.

Reactivity and Implications for Drug Discovery: A Forward Look

The positional isomerism of the bromine atom significantly influences the reactivity of the furan ring towards further functionalization, a key consideration in the generation of compound libraries for drug discovery.

-

Electrophilic Aromatic Substitution: The electron-withdrawing carbohydrazide group at C-2 deactivates the furan ring towards electrophilic attack. In the 5-bromo isomer, the C-4 position is the most likely site for further substitution, influenced by the directing effects of both the C-2 and C-5 substituents. In the 4-bromo isomer, the C-5 position is the most activated site for electrophilic attack.

-

Cross-Coupling Reactions: The bromine atom in both isomers serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of substituents at either the C-4 or C-5 position, enabling the exploration of a vast chemical space. The subtle differences in the electronic environment of the C-Br bond in the two isomers may lead to variations in their reactivity in these transformations.

The choice between a 4-bromo or 5-bromo-furan-2-carbohydrazide scaffold will, therefore, depend on the desired substitution pattern of the final drug candidate and the synthetic feasibility of the chosen route.

Conclusion: Strategic Isomer Selection as a Cornerstone of Rational Drug Design

The cases of 4-bromo- and 5-bromo-furan-2-carbohydrazide serve as a compelling illustration of how subtle changes in molecular architecture can have a significant impact on the chemical and biological properties of a compound. While the 5-bromo isomer is more readily accessible synthetically, the 4-bromo isomer offers a distinct platform for the development of novel therapeutics with unique substitution patterns. A thorough understanding of the differences in their synthesis, spectroscopy, and reactivity is paramount for any researcher working with these valuable furan-based building blocks. This knowledge empowers the medicinal chemist to make informed, strategic decisions in the design and execution of synthetic campaigns aimed at the discovery of the next generation of furan-containing drugs.

References

-

MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

-

Preprints.org. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

MDPI. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Retrieved from [Link]

-

Zenodo. (2018). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Retrieved from [Link]

-

MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Schiff Base Formation Using 4-Bromofuran-2-carbohydrazide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Coordination chemistry, ligand synthesis, and discovery of bioactive pharmacophores (antimicrobial, antitubercular, and antineoplastic agents).

Introduction & Mechanistic Rationale

Schiff bases (imines or azomethines) derived from heterocyclic carbohydrazides are highly valued in medicinal and coordination chemistry due to their robust metal-chelating properties and diverse biological activities[1][2]. Utilizing 4-Bromofuran-2-carbohydrazide as a precursor offers distinct advantages: the electron-withdrawing bromo-substituent on the furan ring modulates the electron density of the resulting azomethine nitrogen, which can enhance both lipophilicity and the stability of subsequent transition metal complexes[3][4].

The Causality of Experimental Choices

The synthesis of a Schiff base via the condensation of a primary amine (the hydrazide) and a carbonyl compound (aldehyde or ketone) is a classic nucleophilic addition-elimination reaction[1]. The protocol relies on specific physicochemical parameters to drive the equilibrium toward the product:

-

Solvent Selection (Absolute Ethanol): The reaction requires a polar protic solvent that solubilizes both the carbohydrazide and the aldehyde at elevated temperatures. Absolute ethanol is ideal because it facilitates the nucleophilic attack while allowing the less soluble Schiff base product to precipitate upon cooling, driving the reversible reaction to completion[5][6].

-

Acid Catalysis (Glacial Acetic Acid): The formation of the unstable carbinolamine intermediate is followed by a rate-determining dehydration step. This dehydration is acid-catalyzed[1][4]. However, strict pH control is mandatory. If a strong mineral acid is used, the nucleophilic amine of the hydrazide becomes fully protonated, rendering it unreactive. Glacial acetic acid provides a mildly acidic environment (pH ~4–5) that is sufficient to protonate the carbinolamine hydroxyl group for water elimination without deactivating the hydrazide[7][8].

-

Thermal Activation (Reflux): Heating the mixture to reflux (~78°C) provides the necessary activation energy to overcome the dehydration barrier and accelerates the expulsion of water[2][9].

Mechanistic Workflow

Workflow and mechanism of acid-catalyzed Schiff base formation from 4-Bromofuran-2-carbohydrazide.

Experimental Protocol

This protocol describes a self-validating system for synthesizing a Schiff base using 4-Bromofuran-2-carbohydrazide and a generic substituted aromatic aldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde).

Materials & Reagents

-

Precursor: 4-Bromofuran-2-carbohydrazide (1.0 mmol)

-

Carbonyl Reactant: Substituted aromatic aldehyde (1.0 mmol)

-

Solvent: Absolute dry ethanol (20 mL)

-

Catalyst: Glacial acetic acid (Analytical grade)

-

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60 F254).

Step-by-Step Synthesis

-

Dissolution: In a thoroughly dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromofuran-2-carbohydrazide in 10 mL of absolute ethanol. Stir the mixture at room temperature until a clear or slightly turbid suspension is achieved[6].

-

Reactant Addition: In a separate vial, dissolve 1.0 mmol of the chosen aromatic aldehyde in 5 mL of absolute ethanol. Add this solution dropwise to the stirring hydrazide mixture.

-

Catalyst Introduction: Add exactly 2 to 4 drops of glacial acetic acid to the reaction mixture. Note: Do not exceed this amount, as over-acidification will stall the reaction by protonating the precursor[6][7].

-

Refluxing: Attach a reflux condenser to the flask. Heat the mixture to reflux (approx. 78°C) using a heating mantle. Maintain continuous magnetic stirring for 3 to 6 hours[3][9].

-

In-Process Monitoring (Self-Validation): After 2 hours, begin monitoring the reaction via Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate : Petroleum Ether, 1:2 v/v). The reaction is deemed complete when the distinct spot corresponding to the starting hydrazide disappears[2][8].

Isolation & Purification

-

Precipitation: Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool gradually to room temperature. To maximize yield, transfer the flask to an ice bath (0–4°C) for 30 minutes. A crystalline solid (the Schiff base) will precipitate[3][6].

-

Filtration: Isolate the crude precipitate using vacuum filtration (Buchner funnel). Wash the solid cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and residual acetic acid.

-

Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (or an Ethanol/DMF mixture if solubility is poor). Allow the solution to cool slowly to yield high-purity microcrystals[9]. Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Quantitative Data & Validation Parameters

To ensure the trustworthiness of the synthesized compound, the protocol must be validated against expected physical and spectroscopic parameters.